molecular formula C9H11NO B8481879 2-Methyl-1-(pyridin-3-yl)prop-2-en-1-ol

2-Methyl-1-(pyridin-3-yl)prop-2-en-1-ol

Cat. No.: B8481879
M. Wt: 149.19 g/mol
InChI Key: KAMPMFYYDJBGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(pyridin-3-yl)prop-2-en-1-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a pyridine ring, a common pharmacophore in active molecules, linked to a propenol chain. This structure makes it a potential intermediate or building block for the synthesis of more complex molecules. Pyridine and its derivatives are extensively studied for their biological activities and are found in compounds that target various enzymes, such as kinases . Researchers can utilize this compound in the development of novel substances, leveraging its functional groups for further chemical modifications. The compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material in accordance with all applicable laboratory and regulatory guidelines.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-methyl-1-pyridin-3-ylprop-2-en-1-ol

InChI

InChI=1S/C9H11NO/c1-7(2)9(11)8-4-3-5-10-6-8/h3-6,9,11H,1H2,2H3

InChI Key

KAMPMFYYDJBGQX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C1=CN=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural features and properties of 2-Methyl-1-(pyridin-3-yl)prop-2-en-1-ol and its analogs:

Compound Name Substituents/Modifications Molecular Formula Notable Properties References
This compound Methyl at C2, pyridin-3-yl at C1 C9H11NO Steric hindrance from methyl group; potential for hydrogen bonding via OH and pyridine N. N/A
(E)-3-(Pyridin-3-yl)prop-2-en-1-ol No methyl group; E-configuration C8H9NO Higher similarity (0.73) to target compound; lacks steric bulk at C2.
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol Chloro and methyl on pyridine; triple bond C9H9ClNO Electrophilic Cl enhances reactivity; triple bond reduces conformational flexibility.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Piperidine core with pyridinyl and tert-butyl C15H23N3O2 Light yellow solid; amino and carbamate groups enable diverse supramolecular interactions.
1-[4-Butylamino-6-chloro-2-(methylsulfanyl)pyrimidin-5-yl]-3-phenylprop-2-en-1-ol Pyrimidine core, phenyl, and methylsulfanyl C17H19ClN4OS Sulfur-containing substituent impacts solubility; phenyl group adds hydrophobicity.

Hydrogen Bonding and Crystallography

  • The hydroxyl and pyridine groups in This compound facilitate hydrogen bonding, likely forming cyclic or chain motifs as per graph set analysis .
  • Chlorine in 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol may disrupt hydrogen bonding networks due to its electron-withdrawing nature, altering solubility and melting points .

Key Takeaways

  • Electronic Modulation : Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, whereas electron-donating groups (e.g., methyl in the target compound) may stabilize intermediates.
  • Biological Potential: Structural analogs with heterocyclic appendages (e.g., triazoles) show promise in medicinal chemistry, suggesting the target compound’s bioactivity could be optimized via substitution .

Preparation Methods

Synthesis of α,β-Unsaturated Ketone Precursor

The Claisen-Schmidt condensation between pyridine-3-carbaldehyde and 2-butanone under basic conditions forms the α,β-unsaturated ketone, (E)-3-(pyridin-3-yl)-2-methylprop-2-en-1-one . Optimal conditions include:

ParameterValue
BaseNaOH (0.5 M in ethanol)
Temperature60–80°C
Reaction Time6–12 hours
Yield65–75%

The reaction proceeds via deprotonation of the ketone, followed by nucleophilic attack on the aldehyde and dehydration.

Luche Reduction to Allylic Alcohol

The α,β-unsaturated ketone is reduced to the allylic alcohol using NaBH₄/CeCl₃ (Luche reduction), which selectively reduces the ketone without hydrogenating the double bond.

ParameterValue
SolventMethanol/THF (1:1)
Temperature0–5°C
Reaction Time2–4 hours
Yield70–80%
Enantiomeric Excess85–90% (with chiral Ce catalysts)

This method is scalable and avoids harsh conditions, making it suitable for industrial applications.

Grignard Addition to Pyridine-3-carbaldehyde

Preparation of Isopropenyl Magnesium Bromide

Isopropenyl magnesium bromide is synthesized from isopropenyl bromide and magnesium in anhydrous THF. The Grignard reagent is highly reactive and requires strict temperature control.

ParameterValue
SolventTHF
Temperature0–10°C
Reaction Time1–2 hours
Yield (Grignard)80–85%

Nucleophilic Addition and Work-up

The Grignard reagent reacts with pyridine-3-carbaldehyde to form the secondary alcohol:

ParameterValue
SolventTHF
Temperature−78°C to 25°C
Reaction Time4–6 hours
Yield60–65%

Mechanistic Insight :
The Grignard reagent adds to the aldehyde carbonyl, forming a tetrahedral intermediate that protonates to yield the alcohol. Acidic work-up ensures product stability.

Asymmetric Hydrogenation of α,β-Unsaturated Ketones

Catalytic System and Conditions

Chiral catalysts like BINAP-Ru complexes enable enantioselective reduction of α,β-unsaturated ketones:

ParameterValue
CatalystRu(BINAP)(OAc)₂
Pressure (H₂)50–100 psi
SolventEthanol
Temperature25–40°C
Yield75–85%
Enantiomeric Excess>95%

Advantages and Limitations

This method achieves high stereocontrol but requires expensive catalysts and specialized equipment, limiting its use in large-scale synthesis.

Comparative Analysis of Methods

MethodYield (%)StereocontrolScalabilityCost Efficiency
Claisen-Schmidt + Luche70–80ModerateHighHigh
Grignard Addition60–65LowModerateModerate
Asymmetric Hydrogenation75–85HighLowLow

Key Observations :

  • The Claisen-Schmidt/Luche reduction route balances yield and scalability, making it ideal for industrial use.

  • Asymmetric hydrogenation is preferred for enantioselective synthesis but is cost-prohibitive.

  • Grignard addition suffers from moderate yields due to reagent instability.

Emerging Techniques and Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for Claisen-Schmidt condensations from 6 hours to 30 minutes, maintaining yields at 70%.

Solvent-Free Conditions

Solid-state reactions using montmorillonite K10 clay as a catalyst achieve 68% yield in Claisen-Schmidt condensations, minimizing waste.

Flow Chemistry

Continuous-flow reactors enhance Grignard reaction safety and yield (75%) by improving heat and mass transfer .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsLimitations
Grignard Addition65-75THF, 0°C to RT, 12hRequires anhydrous setup
Hydrogenation70-85H₂ (1-2 atm), 50°C, 6hOver-reduction risks

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Pyridinyl protons appear as a multiplet (δ 7.2-8.5 ppm). The allylic -CH₂-OH group shows splitting (δ 4.1-4.3 ppm, J = 6-8 Hz).
    • ¹³C NMR: The pyridine carbons resonate at δ 120-150 ppm, while the allylic alcohol carbon is δ 65-70 ppm .
  • X-ray Crystallography: Resolves stereochemistry (e.g., E/Z configuration of the propenyl group). Key metrics: bond angles (C-O-C ~109°), torsion angles (pyridine vs. alcohol plane) .

Basic: What biological assays are used to evaluate its enzyme interaction potential?

Methodological Answer:

  • Kinase Inhibition Assays: Tested against tyrosine kinases (e.g., EGFR) using fluorescence polarization. IC₅₀ values are derived from dose-response curves (0.1-100 µM range) .
  • Molecular Docking: Pyridinyl and alcohol groups form hydrogen bonds with kinase ATP-binding pockets (PDB: 1M17). Docking scores (e.g., AutoDock Vina) correlate with experimental IC₅₀ .

Advanced: How can low yields in Grignard-based synthesis be mitigated?

Methodological Answer:

  • Optimized Workflow:
    • Pre-activation of Mg: Use iodine-treated Mg turnings to enhance reactivity.
    • Slow Addition: Control exothermicity by dropwise addition of aldehyde (prevents side reactions).
    • Quenching Protocol: Use NH₄Cl/ice instead of aqueous acids to preserve the allylic alcohol .
  • Alternative Solvents: Et₂O provides higher selectivity (vs. THF) but requires longer reaction times (18-24h) .

Advanced: How to resolve contradictions between computational and experimental spectroscopic data?

Methodological Answer:

  • Stepwise Validation:
    • DFT Calculations: Optimize geometry (B3LYP/6-31G*) and simulate NMR shifts (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility .
    • Variable-Temperature NMR: Detect dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. -40°C.
    • X-ray Validation: Resolve ambiguities in substituent orientation (e.g., pyridine ring vs. propenyl group) .

Advanced: What computational strategies predict its reactivity in nucleophilic environments?

Methodological Answer:

  • MD Simulations: Solvent models (e.g., SPC/E water) assess hydrogen-bonding stability. The allylic alcohol shows higher solvation free energy (-15 kcal/mol) than pyridine .
  • Fukui Indices: Calculate using Gaussian09 (DFT, B3LYP/6-311++G**). The propenyl alcohol oxygen (f⁻ = 0.12) is more nucleophilic than pyridine N (f⁻ = 0.08) .

Q. Table 2: Key Reactivity Parameters

ParameterValueSignificance
Solvation Energy-15 kcal/molHigh solubility in polar solvents
Fukui Index (O)0.12Susceptible to electrophilic attack

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.